molecular formula C17H20BrN5O B2590372 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097861-62-4

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

货号: B2590372
CAS 编号: 2097861-62-4
分子量: 390.285
InChI 键: FZQXMKQPQVAVIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C17H20BrN5O and its molecular weight is 390.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrimidine ring and a piperidine moiety, which are known to influence its interaction with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C17H20BrN5OC_{17}H_{20}BrN_{5}O
  • Molecular Weight : 390.285 g/mol
  • CAS Number : 2097861-62-4

The presence of bromine in the pyrimidine ring enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with cellular targets.

Tyrosine Kinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of tyrosine kinases , particularly the Met kinase. Tyrosine kinases are critical in various signaling pathways related to cell growth and proliferation. Inhibition of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Research Findings

  • In vitro studies have demonstrated that modifications to the compound's structure can enhance its inhibitory potency against specific kinases, thus improving its potential as an anti-cancer agent .
  • A study highlighted that derivatives of this compound showed moderate to strong cytotoxicity against K562 leukemia cells, with IC50 values ranging from 0.84 to 2.49 µM, indicating significant anti-leukemic activity .

The mechanism of action involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance:

  • The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways, which are crucial for programmed cell death .

Comparative Analysis with Other Compounds

In comparison with other known tyrosine kinase inhibitors such as Tepotinib and Erlotinib, this compound exhibits unique structural features that may confer distinct pharmacological properties.

Compound Name Key Features Unique Aspects
This compoundInhibits tyrosine kinases; complex structureUnique combination of piperidine and pyrimidine rings
TepotinibSelective Met kinase inhibitorApproved for specific cancer types
ErlotinibTargets epidermal growth factor receptorUsed primarily for lung cancer treatment

Case Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various derivatives based on this compound against K562 cells:

  • The most active derivative displayed significant inhibition of cell proliferation and induced apoptosis through caspase activation.
  • The introduction of halogen atoms was found to enhance cytotoxicity, indicating that structural modifications can lead to improved therapeutic efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of similar compounds revealed that:

  • The presence of electron-withdrawing groups (like bromine) at specific positions on the pyrimidine ring significantly impacts biological activity.
  • Modifications leading to increased lipophilicity correlated with enhanced cellular uptake and bioactivity .

属性

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-6-4-12(5-7-22)11-23-16(24)8-13-2-1-3-15(13)21-23/h8-10,12H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXMKQPQVAVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。